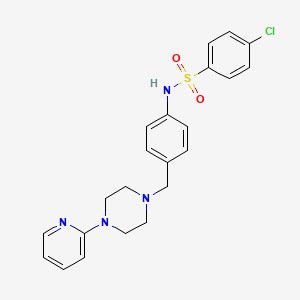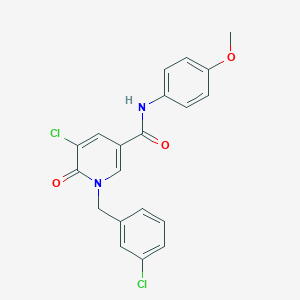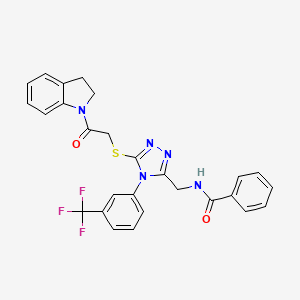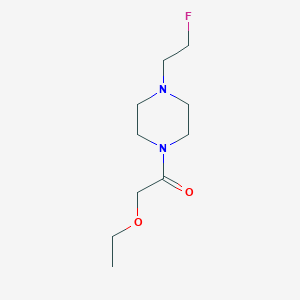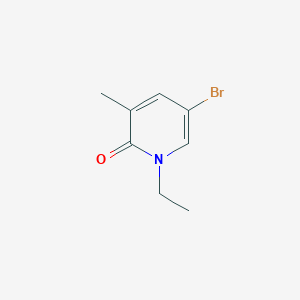![molecular formula C17H18FN3O3 B2555482 4-(4-fluorophenyl)-6-((tetrahydrofuran-2-yl)methyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione CAS No. 941120-84-9](/img/structure/B2555482.png)
4-(4-fluorophenyl)-6-((tetrahydrofuran-2-yl)methyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “4-(4-fluorophenyl)-6-((tetrahydrofuran-2-yl)methyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione” is a potential drug designed as a hybrid compound with antihypertensive, antioxidant and beta-adrenolytic activity .
Synthesis Analysis
The synthesis of such compounds often involves the use of acid-catalyzed condensation of ethyl acetoacetate, benzaldehyde, and urea in ethanol by refluxing the mixture . Lewis acids catalyze a three-component coupling reaction for various pyrimidine derivatives synthesis .Molecular Structure Analysis
The cation contains nearly planar benzofuran and fluorophenyl ring systems, as well as a piperazine ring adopting an almost perfect chair conformation . Single-crystal X-ray diffraction data can be used to solve the crystal structure .Chemical Reactions Analysis
The iminium intermediate generated acts as an electrophile for the nucleophilic addition of the ketoester enol, and the ketone carbonyl of the resulting adduct undergoes condensation with the urea NH2 to give the cyclized product .Aplicaciones Científicas De Investigación
Theoretical Studies and Molecular Dynamics
A study by Prasad et al. (2010) explored the equilibrium geometries of Tegafur, a compound closely related to the requested chemical structure, analyzing its molecular electrostatic potential surface and comparing its properties with 5-fluoro-uracil (5-FU) using density functional theory. This research aimed to understand the selectivity of prodrug tegafur over 5-FU, providing insights into the molecular dynamics and potential applications of such compounds in chemotherapy, emphasizing the importance of their selectivity and efficiency at the molecular level (Prasad, Sinha, & Kumar, 2010).
Molecular Structure Analysis
Another aspect of research focused on the structural investigation of pyridopyrimidine diones, including studies on compounds with similar chemical structures. For example, Wolska and Herold (2000) reported on the X-ray crystal structure determination of hexahydro-1H,3H-pyrido[1,2-c]pyrimidine-1,3-diones, revealing insights into their molecular conformations and the formation of centrosymmetric dimers through intermolecular hydrogen bonds. These findings contribute to a deeper understanding of the structural properties and potential intermolecular interactions of related compounds (Wolska & Herold, 2000).
Supramolecular Chemistry
Research by Fonari et al. (2004) on pyrimidine derivatives, including those with crown-containing hydrogen-bonded supramolecular assemblies, showcases the potential of such compounds in designing novel materials. The study described the synthesis and investigation of novel pyrimidine derivatives as ligands for co-crystallization with diaza-crowns, leading to the formation of complex 2D and 3D networks through hydrogen bonding. This research highlights the versatility and application potential of pyrimidine diones in supramolecular chemistry and material science (Fonari, Simonov, Chumakov, Bocelli, Ganin, & Yavolovskii, 2004).
Mecanismo De Acción
Direcciones Futuras
Propiedades
IUPAC Name |
4-(4-fluorophenyl)-6-(oxolan-2-ylmethyl)-1,3,4,7-tetrahydropyrrolo[3,4-d]pyrimidine-2,5-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18FN3O3/c18-11-5-3-10(4-6-11)15-14-13(19-17(23)20-15)9-21(16(14)22)8-12-2-1-7-24-12/h3-6,12,15H,1-2,7-9H2,(H2,19,20,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OSKOTDUEOYPQIN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)CN2CC3=C(C2=O)C(NC(=O)N3)C4=CC=C(C=C4)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18FN3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(12-Oxo-10-sulfanylidene-7-thia-9,11-diazatricyclo[6.4.0.02,6]dodeca-1(8),2(6)-dien-11-yl)acetamide](/img/structure/B2555400.png)
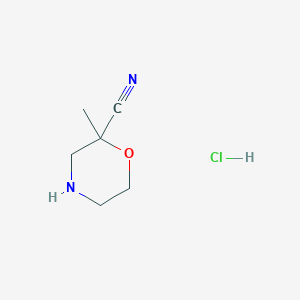
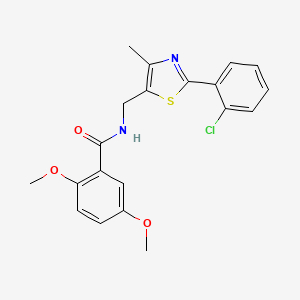
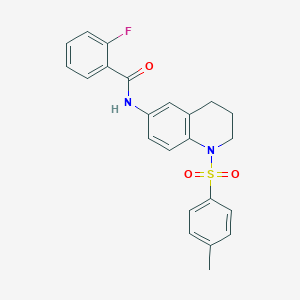
![2-(4-Chlorophenyl)-3-[(4-methylphenyl)sulfanyl]-4-quinolinecarboxylic acid](/img/structure/B2555407.png)
![2-[3-(4-chlorobenzyl)-2,4-dioxo-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl]-N-(3-chloro-4-methylphenyl)acetamide](/img/no-structure.png)
![2-[[(tert-Butyldimethylsilyl)oxy]methyl]-6-methylphenylboronic Acid Pinacol Ester](/img/structure/B2555412.png)
